molecular formula C15H11F3O3 B13417232 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone CAS No. 7396-89-6

2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone

Cat. No.: B13417232
CAS No.: 7396-89-6
M. Wt: 296.24 g/mol
InChI Key: UGWUGCNBORFSDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the hydroxyl group.

Scientific Research Applications

2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone involves its ability to absorb UV radiation. The compound’s conjugated structure allows it to absorb light at lower energies, providing protection against UV-induced damage. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and enhancing its UV-absorbing properties .

Comparison with Similar Compounds

2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone can be compared with other benzophenones, such as:

These comparisons highlight the unique trifluoromethyl group in 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone, which can influence its chemical properties and applications.

Properties

CAS No.

7396-89-6

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(19)8-11)14(20)9-3-2-4-10(7-9)15(16,17)18/h2-8,19H,1H3

InChI Key

UGWUGCNBORFSDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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